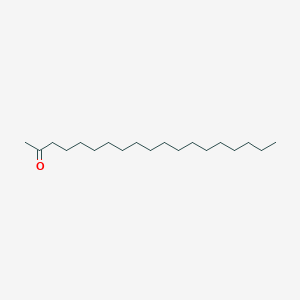

2-Nonadecanone

描述

belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in saliva.

Structure

2D Structure

属性

IUPAC Name |

nonadecan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDKVDCIEARIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212077 | |

| Record name | Nonadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-66-3 | |

| Record name | 2-Nonadecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.094 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Nonadecanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone, a long-chain aliphatic ketone, is a molecule of significant interest in various scientific fields, including analytical chemistry, biomedical research, and environmental studies.[1] Its unique physicochemical properties, stemming from its 19-carbon backbone and the position of the carbonyl group, make it a valuable compound for a range of applications.[1] This technical guide provides an in-depth overview of the molecular structure, chemical properties, synthesis, and potential applications of this compound, with a focus on information relevant to research and development.

Molecular Structure and Formula

This compound is chemically classified as a ketone, featuring a carbonyl group (C=O) at the second carbon position of a nineteen-carbon aliphatic chain.[1][2][3] This structural arrangement leads to its common name, methyl heptadecyl ketone.[1]

The fundamental details of its molecular composition are summarized below:

The long, non-polar hydrocarbon tail renders the molecule hydrophobic, while the carbonyl group imparts a degree of polarity.[2]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and analysis. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Weight | 282.50 g/mol | [1][2] |

| Appearance | Fine white plates | [5] |

| Melting Point | 55 - 57 °C | [6] |

| Water Solubility | 0.65 mg/L at 25 °C | [5] |

| Vapor Pressure | 0.000137 mmHg at 25°C | [5] |

| LogP | 8.34 | [5] |

| Polar Surface Area | 17.07 Ų | [5] |

| Index of Refraction | 1.443 | [5] |

| Enthalpy of Vaporization | 56.45 kJ/mol | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. The two primary methods involve the Friedel-Crafts acylation and the oxidation of the corresponding alcohol.

Experimental Protocols

1. Friedel-Crafts Acylation of Heptadecane

This method involves the reaction of heptadecane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion generated from acetyl chloride and the Lewis acid attacks the heptadecane chain, leading to the formation of this compound.

-

Reactants: Heptadecane, Acetyl Chloride

-

Catalyst: Aluminum Chloride (AlCl₃)

2. Oxidation of 2-Nonadecanol

Another common and efficient method for the synthesis of this compound is the oxidation of its corresponding secondary alcohol, 2-nonadecanol. Various oxidizing agents can be employed for this transformation.

-

Starting Material: 2-Nonadecanol

-

Oxidizing Agents: Common oxidizing agents for this type of conversion include pyridinium chlorochromate (PCC), Jones reagent (chromium trioxide in sulfuric acid and acetone), or milder, more selective reagents.

-

General Procedure: The protocol generally involves dissolving 2-nonadecanol in a suitable organic solvent and adding the chosen oxidizing agent under controlled temperature conditions. The reaction progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to remove the oxidant and any byproducts, followed by purification of the resulting this compound.

Below is a diagram illustrating the synthetic pathways for this compound.

References

- 1. This compound | 629-66-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 629-66-3 [smolecule.com]

- 3. CAS 629-66-3: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C19H38O | CID 69423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achemtek.com [achemtek.com]

An In-depth Technical Guide on the Natural Sources and Occurrence of 2-Nonadecanone in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone, a long-chain aliphatic methyl ketone (CH₃(CH₂)₁₆COCH₃), is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of its known botanical sources, quantitative occurrence, and the methodologies employed for its study. The document also explores the biosynthetic pathways of related compounds in plants and discusses the potential, though not yet fully elucidated, role of such molecules in plant signaling and defense.

Natural Sources and Occurrence of this compound

This compound has been identified as a volatile or semi-volatile component in several plant species across different families. Its presence is often detected in the essential oils, floral scents, or other solvent extracts of these plants. The primary known botanical sources are summarized in the table below.

| Plant Species | Family | Plant Part(s) | Method of Analysis | Reference(s) |

| Curcuma pierreana | Zingiberaceae | Rhizomes | GC-MS | [1] |

| Festuca hieronymi | Poaceae | - | - | [1] |

| Angraecum girymae | Orchidaceae | Flowers | Headspace Analysis | [2] |

| Caralluma europaea | Apocynaceae | Flowers, Stems, Fruits | GC-MS, Headspace GC | [3][4][5] |

| Rhus coriaria (Sumac) | Anacardiaceae | Fruits | GC-MS, HS-SPME-GC-MS | [6][7][8] |

| Camellia sinensis (Tea) | Theaceae | Flowers | GC-MS | [9][10][11][12] |

Table 1: Documented Natural Plant Sources of this compound

While the presence of this compound has been confirmed in these species, detailed quantitative data remains limited in the scientific literature. Most studies focus on the overall chemical profile of the plant's volatiles, with this compound often listed as a minor constituent. Further targeted quantitative analyses are required to establish the precise concentrations of this compound in various plant tissues and under different physiological and environmental conditions.

Experimental Protocols

The identification and quantification of this compound in plant matrices primarily rely on chromatographic techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation method for the analysis of volatile and semi-volatile compounds like this compound.

General Protocol for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of this compound in plant material. Optimization of parameters such as fiber coating, extraction time, and temperature is crucial for achieving accurate and reproducible results for specific plant matrices.[13][14]

1. Sample Preparation:

-

Fresh or dried plant material (e.g., leaves, flowers, rhizomes) is finely ground.

-

A known amount of the ground material (e.g., 1-5 g) is placed in a headspace vial.

-

An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time that is not naturally present in the sample) is added for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

The vial is sealed and equilibrated at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

-

An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a set extraction time (e.g., 20-60 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The SPME fiber is retracted and immediately inserted into the heated injection port of the GC-MS system for thermal desorption of the analytes.

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to separate the compounds based on their boiling points.

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: A mass-to-charge ratio (m/z) range appropriate for detecting this compound and other expected compounds.

-

4. Identification and Quantification:

-

Identification: this compound is identified by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by creating a calibration curve using known concentrations of a this compound standard and the internal standard.

Figure 1: A generalized workflow for the analysis of this compound in plant samples using HS-SPME-GC-MS.

Biosynthesis of Aliphatic Ketones in Plants

The biosynthesis of long-chain methyl ketones in plants is understood to be derived from the fatty acid synthesis pathway. Research on wild tomato (Solanum habrochaites) has identified two key enzymes involved in this process: Methylketone Synthase 1 (MKS1) and Methylketone Synthase 2 (MKS2).[1]

-

Methylketone Synthase 2 (MKS2): This enzyme is a thioesterase that hydrolyzes β-ketoacyl-acyl carrier proteins (β-ketoacyl-ACPs), which are intermediates in the fatty acid synthesis pathway. This hydrolysis releases a free β-keto acid.

-

Methylketone Synthase 1 (MKS1): This enzyme is a decarboxylase that acts on the β-keto acid produced by MKS2, removing the carboxyl group and resulting in the formation of a methyl ketone.

The chain length of the resulting methyl ketone is determined by the chain length of the initial β-ketoacyl-ACP substrate. For the synthesis of this compound, the substrate would be a C20 β-ketoacyl-ACP.

Figure 2: Proposed biosynthetic pathway of this compound in plants, based on the MKS1 and MKS2 enzyme system.

Role in Plant Signaling and Defense

The precise role of this compound in plant signaling and defense is not yet well-defined. However, the broader class of methyl ketones is known to be involved in plant defense against herbivores and pathogens.[15] These compounds can act as repellents, antifeedants, or toxins to insects.

Volatile organic compounds (VOCs), including ketones, play a crucial role in plant-plant and plant-insect communication.[16][17] Herbivore-induced plant volatiles (HIPVs) can act as signals to attract natural enemies of the herbivores or to prime neighboring plants for an impending attack.[15] The production of these defense-related volatiles is often regulated by complex signaling pathways involving phytohormones such as jasmonic acid (JA) and salicylic acid (SA).[7][18][19]

While a direct link between this compound and specific signaling pathways has not been established, it is plausible that its production is induced upon biotic stress and that it may contribute to the overall defensive chemical bouquet of the plant.

Figure 3: A hypothetical model illustrating the potential involvement of this compound in plant defense signaling.

Conclusion and Future Directions

This compound is a naturally occurring methyl ketone found in a range of plant species. While its presence has been qualitatively confirmed, there is a clear need for more extensive quantitative research to understand its concentration and distribution within the plant kingdom. Standardized analytical protocols, such as the HS-SPME-GC-MS method detailed here, will be instrumental in generating comparable quantitative data.

Future research should focus on:

-

Quantitative Surveys: Conducting targeted quantitative analyses of this compound across a wider range of plant species and tissues.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the specific MKS1 and MKS2 homologs responsible for this compound synthesis in the identified plant sources.

-

Functional Genomics: Using techniques like gene silencing or overexpression to elucidate the specific role of this compound in plant defense and signaling.

-

Ecological Studies: Investigating the ecological relevance of this compound in mediating interactions between plants and other organisms.

A deeper understanding of the natural occurrence, biosynthesis, and biological function of this compound could open avenues for its potential application in agriculture (e.g., as a natural pesticide) and drug development.

References

- 1. This compound | C19H38O | CID 69423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 629-66-3 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Headspace Volatile Composition of the Flowers of Caralluma europaea N.E.Br. (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Essential oil composition of stems and fruits of Caralluma europaea N.E.Br. (Apocynaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytochemical Characterization of Rhus coriaria L. Extracts by Headspace Solid-Phase Micro Extraction Gas Chromatography, Comprehensive Two-Dimensional Liquid Chromatography, and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming [frontiersin.org]

- 10. Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Characterization of the volatile compounds in tea (Camellia sinensis L.) flowers during blooming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (Medicago sativa L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Plant volatiles as cues and signals in plant communication - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Biological significance of methyl heptadecyl ketone

An In-depth Technical Guide to the Biological Significance of Methyl Heptadecyl Ketone (2-Nonadecanone)

Executive Summary: Methyl heptadecyl ketone, scientifically known as this compound, is a long-chain aliphatic methyl ketone found across diverse biological systems, including plants, insects, and microorganisms.[1][2] Its biological significance is multifaceted, primarily recognized for its crucial role in plant defense against herbivores.[3][4] Beyond its protective functions in plants, this compound and related methyl ketones serve as semiochemicals in insect communication, have been identified as potential disease biomarkers, and are being explored for their pharmacological properties and applications in biofuel production.[1][5][6] This technical guide provides a comprehensive overview of the biosynthesis, biological activities, and analytical methodologies related to this compound, aimed at researchers, scientists, and professionals in drug development and biotechnology.

Introduction

Chemical Identity and Properties

This compound (C₁₉H₃₈O) is a saturated methyl ketone with a molecular weight of 282.50 g/mol .[7][8] It consists of a 19-carbon chain with a carbonyl group at the second carbon position.[9] It is also commonly referred to as methyl heptadecyl ketone.[8][10] Due to its long hydrocarbon tail, it is a hydrophobic compound with limited solubility in water.[6][11]

Natural Occurrence

Methyl heptadecyl ketone is not a laboratory artifact but a naturally occurring compound. It has been identified in a variety of organisms:

-

Plants: It is famously produced by the wild tomato species Solanum habrochaites as a key component of its defense mechanism.[3][5][12] Other plants, such as those in the Ruta genus (rue), are also known producers of methyl ketones.[2]

-

Insects and Microorganisms: Aliphatic methyl ketones are commonly found in insects, where they can act as pheromones, and are also produced by various microorganisms.[2][5][12]

-

Foods: As products of lipid oxidation, methyl ketones are found in dairy products and contribute to the flavor profile of cheeses.[12][13]

Core Biological Functions and Significance

Plant Defense and Insecticidal Activity

The most well-documented biological role of this compound and related methyl ketones is in plant defense. Wild tomato plants produce and store these compounds in glandular trichomes on their leaves, creating a potent chemical shield against insect herbivores.[3][5]

The mechanism of action is primarily as a repellent and insecticide with fumigant properties.[4][14] Studies on various insects, including the red imported fire ant (Solenopsis invicta), have demonstrated the lethal efficacy of methyl ketones.[4][15] This natural insecticidal property has led to the registration of a related compound, 2-undecanone, as a commercial biopesticide, highlighting the potential of this chemical class in agriculture as an alternative to synthetic pesticides.[4][14]

Semiochemical Activity

In the broader context of chemical ecology, methyl ketones function as semiochemicals, mediating interactions between organisms.[1] They are involved in insect communication, where they can act as pheromones.[5][12] While the specific pheromonal activity of this compound is less characterized than shorter-chain ketones, the class of compounds is integral to signaling in various insect species.[16]

Potential as a Disease Biomarker

Recent research in volatilomics has identified 2-heptadecanone as a potential volatile organic compound (VOC) biomarker associated with gastric cancer cell metabolism.[1] Its presence in the volatilomic footprint of cancer cells suggests it could be a non-invasive indicator for diagnostic applications, although further research is required to validate this role.[1]

Investigated Pharmacological Activities

Preliminary studies have explored the potential of this compound as an anti-inflammatory and antidepressant agent.[9] The proposed anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokine production.[9] The antidepressant effects are hypothesized to be related to the modulation of neurotransmitter levels.[9] These areas remain under active investigation to determine the precise molecular targets and pathways.

Biosynthetic Pathways

Methyl heptadecyl ketone is synthesized via distinct pathways in plants and microorganisms, typically originating from fatty acid metabolism.

Plant Biosynthesis: The MKS Pathway

In the wild tomato Solanum habrochaites, methyl ketone biosynthesis is a well-defined two-step enzymatic pathway that diverts intermediates from fatty acid synthesis in the plastids.[3]

-

Hydrolysis: The enzyme Methylketone Synthase 2 (MKS2) , a specialized thioesterase, hydrolyzes β-ketoacyl-acyl carrier proteins (β-ketoacyl-ACPs) to release free β-ketoacids.[3][12]

-

Decarboxylation: The enzyme Methylketone Synthase 1 (MKS1) , a decarboxylase, acts on the free β-ketoacid, removing the carboxyl group to yield the final methyl ketone, which is one carbon shorter than its precursor.[3][12]

Engineered Microbial Biosynthesis

Escherichia coli has been metabolically engineered to produce methyl ketones by modifying its fatty acid β-oxidation pathway.[5] This strategy involves increasing the intracellular pool of β-ketoacyl-CoA intermediates.

-

Pathway Engineering: Key genetic modifications include the overexpression of an acyl-CoA oxidase and the native thioesterase FadM , coupled with the deletion of genes like fadA to prevent the complete degradation of the fatty acid chain.[5]

-

Thioesterase Activity: The overexpressed FadM thioesterase hydrolyzes the accumulated β-ketoacyl-CoA to a free β-ketoacid.[5]

-

Decarboxylation: The resulting β-ketoacid is unstable and often undergoes spontaneous decarboxylation to form the final methyl ketone product.[5]

Quantitative Data Summary

Quantitative analysis is crucial for evaluating the biological activity and production efficiency of methyl ketones. The following tables summarize key data from relevant studies.

Table 1: Fumigant Activity of Aliphatic Methyl Ketones against Red Imported Fire Ant (Solenopsis invicta) This table presents the median lethal concentration (LC₅₀) values, indicating the concentration of the compound in air required to kill 50% of the test population. Data demonstrates that insecticidal potency varies with carbon chain length.

| Compound | Carbon Length | LC₅₀ (µg/cm³) |

| 2-Heptanone | C7 | 4.27 |

| 2-Octanone | C8 | 5.11 |

| 2-Nonanone | C9 | 5.26 |

| 2-Undecanone | C11 | 8.21 |

| Data sourced from studies on fumigant activity.[4][15] |

Table 2: Microbial Production of Methyl Ketones in Engineered E. coli This table shows the significant increase in methyl ketone production achieved through metabolic engineering and optimization of culture conditions.

| E. coli Strain / Condition | Key Genetic Modifications | Total Methyl Ketone Titer (mg/L) |

| Initial Strain | Overexpression of shmks1 & shmks2 | ~6 |

| Engineered Strain | Deletion of fermentation pathways (adhE, ldhA, etc.) | ~12 |

| Optimized Engineered Strain | Further optimization of oxygen availability | ~500 |

| Data sourced from metabolic engineering studies.[17] |

Key Experimental Protocols

Accurate analysis and quantification are essential for studying methyl heptadecyl ketone. The following are summarized protocols for key experimental procedures.

Protocol: Quantification of Methyl Ketones from Biological Samples via GC-MS

This protocol outlines a general workflow for the extraction and analysis of methyl ketones from plant or microbial samples.

References

- 1. Buy 2-Heptadecanone (EVT-315690) | 2922-51-2 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Novel use of aliphatic n-methyl ketones as a fumigant and alternative to methyl bromide for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 629-66-3 [smolecule.com]

- 7. scbt.com [scbt.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound | 629-66-3 | Benchchem [benchchem.com]

- 10. parchem.com [parchem.com]

- 11. This compound, 629-66-3 [thegoodscentscompany.com]

- 12. EP2771381B1 - Bacterial production of methyl ketones - Google Patents [patents.google.com]

- 13. The Formation of Methyl Ketones during Lipid Oxidation at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chemical communication in scarab beetles: reciprocal behavioral agonist-antagonist activities of chiral pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of methyl ketones by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Nonadecanone CAS number and IUPAC name

An In-depth Technical Guide to 2-Nonadecanone

For Researchers, Scientists, and Drug Development Professionals

Core Identification and Properties

This compound, a long-chain aliphatic ketone, is a compound of interest in various scientific fields, including analytical chemistry, biomedical research, and the fragrance industry. This guide provides a comprehensive overview of its chemical identity, properties, and relevant experimental protocols.

IUPAC Name: nonadecan-2-one[1] CAS Number: 629-66-3[1][2][3][4][5]

Synonyms

Common synonyms for this compound include:

-

Heptadecyl methyl ketone[4]

-

2-Oxononadecane

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, application in experimental settings, and for the development of analytical methods.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈O | [1][4][5] |

| Molecular Weight | 282.5 g/mol | [1][6] |

| Appearance | Fine white plates or colorless to pale yellow liquid with a waxy texture | [4] |

| Solubility | 0.65 mg/L in water (at 25°C) | |

| Soluble in organic solvents | [4] | |

| Storage | Ambient temperatures, in a cool, dry place |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for reproducible research.

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

A. Friedel-Crafts Acylation: This method involves the reaction of heptadecane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

-

Reactants: Heptadecane (C₁₇H₃₆) and Acetyl chloride (CH₃COCl)

-

Catalyst: Aluminum chloride (AlCl₃)

-

Reaction: C₁₇H₃₆ + CH₃COCl → C₁₉H₃₈O + HCl[2]

B. Oxidation of 2-Nonadecanol: This is a common method for synthesizing ketones, which involves the oxidation of the corresponding secondary alcohol.

-

Starting Material: 2-Nonadecanol (C₁₉H₄₀O)

-

Oxidizing Agents: Pyridinium chlorochromate (PCC) or Jones reagent can be used.

-

Reaction: C₁₉H₄₀O + Oxidizing Agent → C₁₉H₃₈O + H₂O[2]

Purification Protocol: Column Chromatography

For the purification of this compound from crude extracts, column chromatography is a highly effective method.

-

Stationary Phase: Aluminum oxide (Al₂O₃), activated by heating at 150°C for 2 hours.

-

Elution Steps:

-

Apolar Fraction: Elute with a mixture of hexane and dichloromethane (DCM) in a 9:1 (v:v) ratio to remove hydrocarbons and wax esters.

-

Mid-Polar Fraction: Use a 1:1 (v:v) mixture of hexane and DCM to recover ketones, including this compound.

-

Polar Fraction: A 1:1 (v:v) mixture of DCM and methanol (MeOH) is used to elute more polar compounds like phospholipids and glycosides.[1]

-

Analytical Methods for Purity Assessment

Ensuring the purity of this compound is critical for experimental accuracy.

-

Differential Scanning Calorimetry (DSC): This technique can be used to estimate the heat of fusion and evaluate impurity levels.[1]

-

Infrared (IR) Spectroscopy: IR spectra are used to confirm the structural integrity of the compound.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for quantifying the analyte in various samples.

Biological Activity and Signaling Pathways

This compound has been investigated for its potential biological activities, notably its anti-inflammatory and antidepressant effects.[1]

Anti-inflammatory Mechanism

The anti-inflammatory properties of this compound are believed to stem from its ability to inhibit the production of pro-inflammatory cytokines.[1] While the precise signaling pathway has not been fully elucidated for this compound, a plausible mechanism involves the modulation of key inflammatory signaling cascades such as the NF-κB pathway.

References

- 1. This compound | 629-66-3 | Benchchem [benchchem.com]

- 2. Buy this compound | 629-66-3 [smolecule.com]

- 3. This compound | C19H38O | CID 69423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 629-66-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 629-66-3 [thegoodscentscompany.com]

- 6. This compound, tech. 80% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Spectral Data of 2-Nonadecanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Nonadecanone (C₁₉H₃₈O), a long-chain aliphatic ketone. The information detailed below includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. This document also outlines detailed experimental protocols for acquiring such spectra and includes a visual workflow diagram.

Data Presentation

The following tables summarize the key spectral data for this compound. It is important to note that while ¹H NMR, ¹³C NMR, and IR spectra for this compound are available in databases such as SpectraBase, the precise, experimentally determined numerical data is not publicly available in detail.[1] Therefore, the NMR and some IR data presented here are based on established principles of spectroscopy and predicted values for a molecule with this structure. The mass spectrometry data is based on publicly available information from the NIST Mass Spectrometry Data Center.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the methyl ketone functional group and the long aliphatic chain.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (C1) | ~ 2.1 | Singlet | 3H |

| CH₂ (C3) | ~ 2.4 | Triplet | 2H |

| CH₂ (C4-C18) | ~ 1.2-1.6 | Multiplet | 30H |

| CH₃ (C19) | ~ 0.9 | Triplet | 3H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will feature a distinct downfield signal for the carbonyl carbon and a series of signals for the carbons in the long alkyl chain.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C2) | ~ 209 |

| CH₃ (C1) | ~ 30 |

| CH₂ (C3) | ~ 44 |

| CH₂ (Chain) | ~ 23-32 |

| CH₃ (C19) | ~ 14 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption from the carbonyl group and various C-H stretching and bending vibrations. The data below is based on a neat sample analyzed by FTIR.[1]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~ 2955-2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1715 | Strong | C=O Stretch (Ketone) |

| ~ 1465 | Moderate | CH₂ Bend (Scissoring) |

| ~ 1375 | Moderate | CH₃ Bend (Symmetric) |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by gas chromatography-mass spectrometry (GC-MS) shows a characteristic fragmentation pattern for a long-chain methyl ketone. The most prominent peaks are listed below.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 58 | High | McLafferty rearrangement product: [CH₃C(OH)=CH₂]⁺ |

| 43 | High | Acylium ion: [CH₃C=O]⁺ |

| 59 | Moderate | [CH₃C(OH)CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., Varian A-60 or modern equivalent)[1]

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Mixing: Cap the NMR tube and gently vortex to ensure a homogeneous solution.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity and achieve sharp signals.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Materials:

-

This compound sample (liquid or molten)

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Pipette

Procedure (for Neat Sample using Salt Plates):

-

Sample Preparation: If this compound is solid at room temperature, gently warm it until it melts. Place a small drop of the liquid sample onto one of the salt plates.

-

Assembly: Place the second salt plate on top of the first, creating a thin capillary film of the sample between the plates.

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is clean and dry.

-

Acquire a background spectrum of the empty sample holder.

-

-

Data Acquisition:

-

Place the assembled salt plates in the sample holder of the spectrometer.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and identify its major fragmentation patterns.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., hexane or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 1 mg/mL).

-

GC-MS Instrument Setup:

-

Set the GC oven temperature program to ensure good separation and peak shape for this compound. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Set the injector temperature and transfer line temperature to ensure efficient vaporization of the sample without degradation.

-

Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.

-

Set the mass range to be scanned (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.

-

The GC will separate the components of the sample, and the eluting this compound will enter the mass spectrometer.

-

The mass spectrometer will ionize and fragment the this compound molecules and record the mass-to-charge ratio of the resulting ions.

-

-

Data Analysis:

-

Identify the peak in the total ion chromatogram (TIC) corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak (if present) and the major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions, such as α-cleavage and McLafferty rearrangement.

-

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Nonadecanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonadecanone, a long-chain aliphatic ketone (C₁₉H₃₈O), presents unique physicochemical properties that are of significant interest in various scientific fields, including pharmaceutical sciences and materials research. Its pronounced hydrophobic nature, conferred by the long C17 alkyl chain, alongside the modest polarity of its carbonyl group, dictates its behavior in solution. This technical guide provides a comprehensive overview of the solubility and stability of this compound in organic solvents. While specific quantitative solubility and stability data for this compound are not extensively available in public literature, this guide extrapolates from data on analogous long-chain ketones and outlines detailed experimental protocols for determining these critical parameters. Understanding the solubility and stability of this compound is paramount for its effective formulation, handling, and application in research and development.

Physicochemical Properties of this compound

This compound, also known as methyl heptadecyl ketone, is a waxy solid at room temperature with a high molecular weight. Its structure, featuring a long nonpolar tail and a polar ketone head, results in amphiphilic properties, although its overall character is strongly hydrophobic.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈O | [1][2] |

| Molecular Weight | 282.50 g/mol | [1][2] |

| Melting Point | 55-58 °C | |

| Boiling Point | >350 °C (estimated) | |

| Water Solubility | Practically insoluble (estimated at 0.004793 mg/L at 25 °C) | [3] |

| LogP (octanol-water partition coefficient) | ~8.2 (estimated) |

Solubility Profile

The general principle of "like dissolves like" is central to understanding the solubility of this compound. Its long hydrocarbon chain dominates its solubility characteristics, making it readily soluble in non-polar and weakly polar organic solvents, while its solubility in polar solvents is limited.

Qualitative Solubility

Based on its structure and the behavior of similar long-chain ketones, the following qualitative solubility profile can be expected:

-

High Solubility: In non-polar solvents such as hexane, cyclohexane, toluene, and diethyl ether, where van der Waals interactions are the primary intermolecular forces.

-

Moderate to Good Solubility: In moderately polar solvents like chloroform, dichloromethane, and tetrahydrofuran. The polarity of the carbonyl group allows for some interaction with these solvents.

-

Low to Sparingly Soluble: In polar aprotic solvents such as acetone and ethyl acetate. While the ketone group can interact, the long alkyl chain limits solubility.

-

Very Low to Insoluble: In polar protic solvents like methanol, ethanol, and water. The energy required to disrupt the strong hydrogen bonding network of these solvents is not compensated by the interactions with the this compound molecule.

Quantitative Solubility Data

Specific quantitative solubility data for this compound is scarce. However, studies on shorter-chain analogs like 2-tridecanone indicate a higher mole fraction solubility in non-polar solvents.[4] For instance, the solubility of 2-tridecanone in chloroform shows positive deviations from ideal behavior due to hydrogen-bonding interactions.[4] It is reasonable to extrapolate that this compound would exhibit similar, though likely lower, solubility in polar solvents compared to its shorter-chain counterparts due to its increased hydrophobicity.

The following table provides an estimated qualitative solubility profile. Researchers are encouraged to determine quantitative solubility for their specific applications using the protocols outlined in Section 4.

| Solvent Class | Representative Solvents | Expected Solubility of this compound |

| Non-Polar Aliphatic | n-Hexane, Cyclohexane | High |

| Non-Polar Aromatic | Toluene, Benzene | High |

| Halogenated | Dichloromethane, Chloroform | High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate |

| Esters | Ethyl acetate | Low to Moderate |

| Alcohols | Methanol, Ethanol | Very Low |

| Polar Protic | Water | Insoluble |

Stability Profile

The stability of this compound in organic solvents is influenced by several factors, including temperature, light, oxygen, and the nature of the solvent itself. The primary degradation pathways for ketones like this compound are oxidation and photodegradation.

Oxidative Stability

Ketones are generally resistant to mild oxidation.[5][6][7] However, strong oxidizing agents can cleave the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of carboxylic acids.[5][6][7] In the presence of atmospheric oxygen, slow oxidation can occur over long-term storage, particularly at elevated temperatures. To minimize oxidative degradation, it is recommended to store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon). Long-term storage in a non-polar, non-reactive solvent like hexane is advisable to minimize oxidation.

Photostability

Aliphatic ketones are known to undergo photochemical reactions, most notably the Norrish Type I and Type II reactions upon absorption of UV light. For a long-chain ketone like this compound, the Norrish Type II reaction is a likely pathway, involving intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to cleavage of the alpha-beta carbon bond and the formation of a smaller ketone (acetone) and an alkene. To prevent photodegradation, solutions of this compound should be stored in amber vials or otherwise protected from light.

Thermal Stability

This compound is a thermally stable compound under normal storage and handling conditions. Significant thermal degradation is not expected unless the compound is subjected to very high temperatures, close to its boiling point.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound in organic solvents.

Protocol for Determining Equilibrium Solubility

This protocol is based on the isothermal shake-flask method, a standard technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker bath set at the desired temperature.

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, stop the agitation and allow the vials to stand in the shaker bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

-

Immediately filter the collected sample through a syringe filter (also pre-warmed) to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the given temperature using the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mole fraction).

-

Workflow for Solubility Determination:

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Stability Testing (Following ICH Guidelines)

This protocol provides a framework for assessing the stability of this compound in a specific organic solvent under various stress conditions, adapted from the principles of ICH Q1A(R2) guidelines for stability testing of new drug substances.[1][8][9][10]

Materials:

-

This compound solution in the selected organic solvent of a known concentration.

-

Stability chambers with controlled temperature and humidity.

-

Photostability chamber with a controlled light source (as per ICH Q1B).

-

Inert gas (e.g., nitrogen or argon).

-

Analytical instrumentation (HPLC or GC) for quantification of this compound and its degradation products.

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen organic solvent at a relevant concentration.

-

Aliquot the solution into multiple vials. For studies involving oxygen sensitivity, some vials should be purged with an inert gas before sealing. For photostability studies, use clear glass vials. For other conditions, amber vials are recommended.

-

-

Stress Conditions:

-

Thermal Stability: Store the vials at various temperatures (e.g., 4 °C, 25 °C, 40 °C, and a higher temperature like 60 °C for accelerated testing).

-

Photostability: Expose the samples in clear vials to a light source according to ICH Q1B guidelines (a cool white fluorescent lamp and a near UV lamp). A control sample should be wrapped in aluminum foil to protect it from light.

-

Oxidative Stability: For solutions not purged with inert gas, the presence of headspace oxygen will provide an oxidative challenge. To accelerate oxidation, a chemical oxidizing agent (e.g., a low concentration of hydrogen peroxide) could be added, though this represents a more aggressive stress test.

-

-

Time Points:

-

Define the time points for sample analysis (e.g., 0, 1, 3, 6, and 12 months for long-term studies; 0, 1, 3, and 6 months for accelerated studies).

-

-

Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Analyze the sample using a validated, stability-indicating HPLC or GC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

-

Quantify the amount of remaining this compound.

-

Identify and, if possible, quantify any significant degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.

-

Calculate the degradation rate constant (k) and the half-life (t₁/₂) or shelf-life (t₉₀) of this compound under each condition.

-

Logical Workflow for Stability Assessment:

Caption: Workflow for Stability Assessment of this compound.

Conclusion

While specific quantitative data for the solubility and stability of this compound in organic solvents is not extensively documented, a strong understanding of its behavior can be derived from its chemical structure and data from analogous long-chain ketones. This technical guide provides a framework for researchers, scientists, and drug development professionals to assess these critical parameters. The provided experimental protocols for determining equilibrium solubility and conducting stability studies offer a robust starting point for generating the necessary data for specific applications. Careful consideration of the solvent, temperature, light, and atmospheric conditions is essential for the accurate determination of solubility and for ensuring the stability of this compound in solution.

References

- 1. database.ich.org [database.ich.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound, 629-66-3 [thegoodscentscompany.com]

- 4. This compound | 629-66-3 | Benchchem [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. snscourseware.org [snscourseware.org]

- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 10. upm-inc.com [upm-inc.com]

2-Nonadecanone: An In-depth Technical Guide to its Role as an Insect Pheromone in Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone, a naturally occurring methyl ketone, has garnered significant attention within the scientific community for its potent effects on insect behavior. This compound, found in various plant species and secreted by certain insects, acts as a versatile semiochemical, functioning as a repellent, alarm pheromone, and kairomone. Its efficacy against a range of insect species, coupled with its natural origin, positions this compound as a compelling subject for the development of novel insect control strategies and as a tool for dissecting the intricacies of insect olfaction. This technical guide provides a comprehensive overview of the behavioral effects of this compound, detailed experimental protocols for its study, and a visualization of the underlying signaling pathways.

Data Presentation: Quantitative Efficacy of this compound

The behavioral responses elicited by this compound are often dose-dependent, highlighting the importance of quantitative analysis in understanding its full potential. The following tables summarize key findings from various behavioral studies.

| Insect Species | Assay Type | Concentration / Dose | Observed Effect | Reference |

| Aedes aegypti (Yellow Fever Mosquito) | Arm-in-cage | 8.5 µg/cm² | Biting deterrence similar to DEET at 4.8 µg/cm² | [1] |

| Aedes albopictus (Asian Tiger Mosquito) | Biting Count | 5% and 20% | Reduced biting activity; strong repellent effect, lost after 6 hours | [2] |

| German Cockroaches | Repellency Assay | Not specified (from α-cyclodextrin inclusion compound) | 100% repellency for the first 2 days after application | [1] |

| Insect Species | Pheromone Type | Concentration | Behavioral Response | Reference |

| Atta texana (Texas Leafcutter Ant) | Alarm Pheromone | Low Concentration | Attraction and alarm | [3] |

| Atta texana (Texas Leafcutter Ant) | Alarm Pheromone | High Concentration | Repulsion and alarm | [3] |

| Camponotus obscuripes (Carpenter Ant) | Alarm Pheromone | Dose-dependent | Low concentrations attract; high concentrations repel | [4] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound's behavioral effects. Below are methodologies for two common assays.

Arm-in-Cage Assay for Repellency and Protection Time

This standard method is used to evaluate the efficacy of topical repellents against host-seeking female mosquitoes.[5][6]

Objective: To determine the Complete Protection Time (CPT) of a this compound formulation.

Materials:

-

Cages (e.g., 30x30x30 cm) containing a standardized number of host-seeking female mosquitoes (e.g., 50-200).

-

This compound formulation and a control/placebo (e.g., ethanol).

-

Human volunteers.

-

Protective gloves and sleeves to cover untreated areas.

-

Timer.

Procedure:

-

Subject Preparation: A precise amount of the this compound formulation is applied evenly to a defined area on a volunteer's forearm (e.g., between the wrist and elbow). The other arm serves as a control and is treated with the placebo.

-

Exposure: The control arm is inserted into a cage for a fixed period (e.g., 3 minutes), and the number of mosquito landings and/or bites is recorded.[7]

-

Immediately following the control exposure, the treated arm is inserted into the same cage for the same duration, and landings/bites are recorded.

-

Data Collection: The test is typically repeated at regular intervals (e.g., every 30-60 minutes) to determine the duration of effectiveness.[5]

-

Endpoint: The Complete Protection Time (CPT) is defined as the time from application until the first confirmed bite (often defined as a bite followed by a second bite within a specified timeframe).[5]

Y-Tube Olfactometer Assay for Attraction/Repellency

This assay assesses the behavioral response of insects to airborne chemical cues, determining if a substance is an attractant, a repellent, or neutral.

Objective: To evaluate the spatial repellency or attractant properties of this compound.

Materials:

-

Y-tube olfactometer: A Y-shaped glass or plastic tube with a central arm and two side arms.

-

Airflow system: Provides a controlled and purified airflow through each arm of the olfactometer.

-

Odor source: A chamber containing a filter paper or other substrate treated with this compound.

-

Control source: A similar chamber with a solvent-treated substrate.

-

Test insects.

Procedure:

-

Setup: The olfactometer is placed in a controlled environment with uniform lighting and temperature. The airflow is initiated and balanced between the two arms.

-

Odor Introduction: The odor source is connected to one arm (treatment arm), and the control source is connected to the other arm (control arm).

-

Insect Release: A single insect is released at the base of the central arm.

-

Observation: The insect is allowed a set amount of time to move upwind and make a choice between the two arms. The first arm entered and the time spent in each arm are recorded.

-

Replication: The experiment is repeated with multiple insects. The positions of the treatment and control arms are switched between trials to avoid positional bias.

Signaling Pathways and Experimental Workflows

The perception of this compound by insects is mediated by their sophisticated olfactory system. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and a typical experimental workflow.

Caption: Proposed olfactory signaling pathway for this compound in insects.

Caption: General experimental workflow for behavioral studies of this compound.

Conclusion

This compound presents a promising avenue for the development of effective and potentially safer insect control agents. Its multifaceted role as a repellent, alarm pheromone, and kairomone underscores the complexity of chemical communication in insects. A thorough understanding of its quantitative effects, the application of rigorous experimental protocols, and the elucidation of its underlying signaling pathways are essential for harnessing its full potential. This guide provides a foundational resource for researchers dedicated to advancing our knowledge of this important semiochemical and its applications in pest management and neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. srs.fs.usda.gov [srs.fs.usda.gov]

- 4. researchgate.net [researchgate.net]

- 5. In the arm-in-cage test, topical repellents activate mosquitoes to disengage upon contact instead of repelling them at distance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. Arm-in-cage testing of natural human-derived mosquito repellents - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Therapeutic Potential of 2-Nonadecanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nonadecanone, a long-chain aliphatic ketone, has emerged as a molecule of interest with potential biological activities, notably in the realms of anti-inflammatory and antidepressant effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, consolidating available data on its biological activities, detailing relevant experimental protocols, and visualizing implicated signaling pathways. While research is in its early stages, preliminary findings suggest that this compound warrants further investigation as a potential therapeutic agent. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the knowns and the significant knowledge gaps that present opportunities for future research.

Introduction

This compound (C₁₉H₃₈O) is a saturated ketone with the carbonyl group located at the second carbon position of a 19-carbon chain. It has been identified in some natural sources, including the medicinal fungus Fomes fomentarius.[1] While its chemical properties are well-documented, the exploration of its biological activities is a relatively recent endeavor. This guide focuses on the scientifically reported biological potential of this compound, with a primary emphasis on its anti-inflammatory and antidepressant-like properties. Additionally, potential insecticidal and antimicrobial activities are discussed based on the known effects of structurally related long-chain ketones.

Anti-inflammatory and Antidepressant Activities

A key preclinical study has provided initial evidence for the anti-inflammatory and antidepressant effects of this compound in a rat model.[1] The study suggests a dose-dependent mechanism of action involving the modulation of key inflammatory mediators and signaling pathways.

In Vivo Evidence in a Rat Model

In a study utilizing the forced swim test (FST) to induce a state of behavioral despair in rats, oral administration of this compound (NAC) demonstrated a dose-dependent decrease in immobility time, suggesting an antidepressant-like effect.[1][2] Concurrently, the study investigated the anti-inflammatory effects of this compound by measuring the serum levels of pro-inflammatory cytokines and the expression of inflammatory proteins in the brain.

Quantitative Data Summary

While precise IC50 values for cytokine inhibition are not yet available in the public domain, the aforementioned study demonstrated a clear dose-dependent reduction in key inflammatory markers. The following tables summarize the qualitative and semi-quantitative findings.

Table 1: Effect of this compound on Immobility Time in the Forced Swim Test

| Treatment Group | Dose | Effect on Immobility Time |

| Vehicle | - | Significantly increased immobility |

| This compound | Low Dose | Dose-dependently decreased immobility |

| This compound | High Dose | Stronger decrease in immobility than low dose |

Source: Data synthesized from findings reported in[1][2].

Table 2: Effect of this compound on Pro-inflammatory Cytokines in Rat Serum

| Cytokine | Treatment Group | Dose | Effect on Serum Levels |

| IL-1β | Vehicle | - | Increased levels |

| This compound | Low Dose | Dose-dependently decreased levels | |

| This compound | High Dose | Stronger decrease than low dose | |

| TNF-α | Vehicle | - | Increased levels |

| This compound | Low Dose | Dose-dependently decreased levels | |

| This compound | High Dose | Stronger decrease than low dose |

Source: Data synthesized from findings reported in[1].

Table 3: Effect of this compound on Inflammatory and Oxidative Stress-Related Proteins in Rat Brain

| Protein | Treatment Group | Dose | Effect on Protein Expression |

| iNOS | Vehicle | - | Significantly increased expression |

| This compound | Low Dose | Significantly lower expression than vehicle | |

| This compound | High Dose | Further reduction in expression | |

| Nrf-2 | Vehicle | - | Increased expression |

| This compound | Low Dose & High Dose | Significantly lower expression than vehicle |

Source: Data synthesized from findings reported in[1].

Implicated Signaling Pathways

The observed biological activities of this compound suggest its interaction with key cellular signaling pathways involved in inflammation and the stress response.

Inhibition of LPS-Induced Inflammatory Pathway

The reduction in pro-inflammatory cytokines like IL-1β and TNF-α, as well as the decreased expression of iNOS, points towards an inhibitory effect on the lipopolysaccharide (LPS)-induced inflammatory cascade. This pathway is primarily mediated by Toll-like receptor 4 (TLR4) and the downstream activation of nuclear factor-kappa B (NF-κB).

Figure 1: LPS-induced inflammatory signaling pathway and proposed inhibition by this compound.

Modulation of the Nrf-2 Pathway

The observed decrease in Nuclear factor erythroid 2-related factor 2 (Nrf-2) expression in the presence of this compound is noteworthy.[1] Under conditions of oxidative stress, Nrf-2 typically translocates to the nucleus to initiate the transcription of antioxidant genes. The reduction of Nrf-2 by this compound in the context of reduced inflammation suggests a complex regulatory role that warrants further investigation. It may indicate that by reducing the initial inflammatory insult, this compound indirectly lessens the compensatory activation of the Nrf-2 pathway.

References

Navigating the Laboratory Landscape with 2-Nonadecanone: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling guidelines for 2-Nonadecanone in a laboratory setting. Designed for professionals in research and drug development, this document synthesizes critical data on the compound's properties, outlines best practices for safe handling, and presents a logical workflow for its management from acquisition to disposal.

Core Data at a Glance

For ease of reference and comparison, the fundamental physicochemical properties of this compound are summarized below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₈O | [1][2][3][4] |

| Molecular Weight | 282.50 g/mol | [1][2][4][5] |

| CAS Number | 629-66-3 | [1][3][4] |

| Appearance | Fine white plates | [1] |

| Melting Point | 57.0 °C | [5][6] |

| Boiling Point | 343.00 to 344.00 °C (estimated) | [6][7] |

| Flash Point | >100°C (212°F) | [3] |

| Vapor Pressure | 0.000137 mmHg @ 25.00 °C (estimated) | [1][6] |

| Water Solubility | 0.004793 mg/L @ 25 °C (estimated) | [6][7] |

| Solubility | Soluble in alcohol | [6][7] |

Understanding the Hazard Profile

Currently, specific toxicological data for this compound, including oral, dermal, and inhalation toxicity, has not been determined.[6] The Globally Harmonized System (GHS) classification for this compound does not indicate specific hazards.[6] However, the absence of data does not imply the absence of risk. It is prudent to handle this compound with the care afforded to all laboratory chemicals. For similar, shorter-chain ketones such as 2-nonanone, hazards like skin and eye irritation have been identified.[8] Therefore, adopting a cautious approach is highly recommended.

Safe Laboratory Practices and Protocols

Adherence to standard laboratory safety protocols is paramount when working with this compound. The following guidelines are based on general best practices for handling solid, non-volatile organic compounds.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific experimental conditions should guide the selection of PPE. The following are minimum recommendations:

-

Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against accidental splashes or dust.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn to prevent skin contact.

-

Body Protection: A standard laboratory coat is required. For procedures with a higher risk of dust generation, additional protective clothing may be necessary.

Handling and Storage

-

Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

-

Storage: Store in a tightly closed container in a cool, dry place.[1] Keep away from heat, sparks, and open flames.[9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

Emergency Procedures

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

In case of Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

In case of Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Experimental Workflow for Safe Handling

To ensure a systematic and safe approach to working with this compound, the following experimental workflow is recommended. This workflow is visualized in the diagram below.

Caption: A logical workflow for the safe handling of this compound in the laboratory.

Conclusion

While this compound does not currently have a detailed and specific hazard profile, a proactive and cautious approach to its handling is essential for maintaining a safe laboratory environment. By understanding its physical properties, adhering to general safe handling protocols, and implementing a structured workflow, researchers can minimize potential risks. It is imperative to always consult the specific Safety Data Sheet provided by the supplier before use and to conduct a thorough risk assessment for any new experimental procedure involving this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 629-66-3 | Benchchem [benchchem.com]

- 3. This compound, tech. 80% | Fisher Scientific [fishersci.ca]

- 4. scbt.com [scbt.com]

- 5. Buy this compound | 629-66-3 [smolecule.com]

- 6. This compound, 629-66-3 [thegoodscentscompany.com]

- 7. This compound [flavscents.com]

- 8. axxence.de [axxence.de]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Synthesis of High-Purity 2-Nonadecanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nonadecanone, a long-chain aliphatic methyl ketone, is a molecule of interest in various scientific fields, including pharmaceutical research and development, due to its potential biological activities.[1] Its synthesis in high purity is crucial for accurate biological evaluations and for use as a starting material in more complex chemical syntheses. This document provides detailed application notes and experimental protocols for several methods of synthesizing high-purity this compound. The methods covered include the oxidation of 2-nonadecanol, Friedel-Crafts acylation, and the use of organometallic reagents. Additionally, protocols for the purification of the final product to achieve high purity are detailed.

Comparative Summary of Synthesis Methods

The selection of a synthetic route for this compound depends on factors such as the availability of starting materials, desired scale, and required purity. Below is a summary of the key quantitative aspects of the described methods. Please note that yields and purities are highly dependent on reaction scale and optimization of conditions.

| Synthesis Method | Starting Materials | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Jones Oxidation | 2-Nonadecanol | High | Good to Excellent | Rapid reaction, high yields, readily available reagents. | Use of carcinogenic Cr(VI) reagents.[2] |

| Friedel-Crafts Acylation | Heptadecane, Acetyl Chloride | Moderate to High | Good | Avoids rearrangements, reliable for aromatic ketones.[3] | Requires a stoichiometric amount of Lewis acid catalyst.[4] |

| Grignard Reaction | Heptadecanoyl chloride, Methylmagnesium bromide | High | Good to Excellent | High-yielding, versatile for ketone synthesis. | Requires strictly anhydrous conditions. |

| Wacker-Tsuji Oxidation | 1-Nonadecene | Moderate to High | Good | Catalytic in palladium, good for terminal alkenes.[5] | Requires a co-oxidant, catalyst system can be complex.[6] |

Experimental Protocols

Method 1: Oxidation of 2-Nonadecanol (Jones Oxidation)

This protocol describes the oxidation of the secondary alcohol, 2-nonadecanol, to the corresponding ketone, this compound, using Jones reagent.[2][7][8] This method is known for its high efficiency and rapid reaction times.[7]

Materials:

-

2-Nonadecanol

-

Acetone (reagent grade)

-

Jones Reagent (a solution of chromium trioxide in sulfuric acid)[2]

-

Isopropyl alcohol

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-nonadecanol in a minimal amount of acetone. Cool the flask in an ice-water bath.

-

Addition of Jones Reagent: While stirring vigorously, add Jones reagent dropwise from the dropping funnel. Maintain the reaction temperature below 20°C. The color of the reaction mixture will change from orange to green/blue, indicating the consumption of the Cr(VI) reagent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: Once the starting material is consumed, add isopropyl alcohol dropwise to quench any excess Jones reagent until the orange color disappears completely.

-

Work-up:

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Add water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent system such as ethanol or a hexane/ethyl acetate mixture to yield high-purity this compound.

Purity Analysis: The purity of the final product should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and confirmed by ¹H NMR and ¹³C NMR spectroscopy.[1]

Method 2: Friedel-Crafts Acylation